Bienvenue dans la boutique en ligne BenchChem!

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine

Lipophilicity XLogP3 Positional isomerism

4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine (CAS 1210318-22-1) is a synthetic heterocyclic small molecule with the molecular formula C16H15N3O3S and a molecular weight of 329.4 g/mol. Its structure comprises a piperidine core substituted at the 4-position with a 5-(furan-2-yl)-1,3,4-oxadiazole moiety and N-acylated with a thiophene-3-carbonyl group.

Molecular Formula C16H15N3O3S
Molecular Weight 329.37
CAS No. 1210318-22-1
Cat. No. B2489799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine
CAS1210318-22-1
Molecular FormulaC16H15N3O3S
Molecular Weight329.37
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CSC=C4
InChIInChI=1S/C16H15N3O3S/c20-16(12-5-9-23-10-12)19-6-3-11(4-7-19)14-17-18-15(22-14)13-2-1-8-21-13/h1-2,5,8-11H,3-4,6-7H2
InChIKeyRVFFXFHMSMKXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine (CAS 1210318-22-1): Structural Identity, Heterocyclic Scaffold Class, and Procurement Context


4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine (CAS 1210318-22-1) is a synthetic heterocyclic small molecule with the molecular formula C16H15N3O3S and a molecular weight of 329.4 g/mol [1]. Its structure comprises a piperidine core substituted at the 4-position with a 5-(furan-2-yl)-1,3,4-oxadiazole moiety and N-acylated with a thiophene-3-carbonyl group [1]. The compound belongs to the broader 4-oxadiazolyl-piperidine chemotype, a scaffold class that has been the subject of medicinal chemistry patents targeting opioid receptors for pain and diarrhoea indications [2]. This compound is primarily available through screening compound suppliers and research chemical vendors, and is catalogued under identifiers including AKOS024514777 and VU0648235-1 [1].

Why 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine Cannot Be Interchanged with Structurally Proximal Analogs


Although numerous 4-(1,3,4-oxadiazol-2-yl)piperidine derivatives share a common core, the specific topological arrangement of the furan-2-yl substituent on the oxadiazole ring and the thiophene-3-carbonyl group on the piperidine nitrogen generates a distinct pharmacophoric profile that diverges measurably from its closest positional isomer (CAS 1448130-19-5) in lipophilicity (XLogP3 = 1.9 vs. 2.2) [1][2]. In the context of this chemotype, the 1,3,4-oxadiazole carboxamide/ketone subclass has demonstrated that even subtle heterocycle substitution patterns produce large differences in succinate dehydrogenase (SDH) inhibitory potency—EC50 values spanning from 0.14 mg/L to >10 mg/L across closely related analogs [3]. Generic substitution without experimental validation therefore carries a high risk of selecting a compound with materially different target engagement, cellular permeability, and bioactivity profile.

Quantitative Differentiation Evidence for 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine (CAS 1210318-22-1) Relative to Comparators


Lipophilicity Shift: XLogP3 Differential Between Positional Isomers Confirms Non-Equivalent Partitioning Behaviour

The target compound (CAS 1210318-22-1), bearing a furan-2-yl group on the oxadiazole ring and a thiophene-3-carbonyl group on the piperidine nitrogen, exhibits a computed XLogP3 of 1.9 [1]. Its closest positional isomer, CAS 1448130-19-5 (furan-2-carbonyl on piperidine nitrogen; thiophen-3-yl on oxadiazole), yields an XLogP3 of 2.2—an increase of 0.3 log units [2]. This difference arises solely from swapping the placement of the furan and thiophene heterocycles between the two attachment points on the piperidine-oxadiazole scaffold. A ΔXLogP3 of 0.3 is consequential for membrane permeability, as it corresponds to an approximately 2-fold difference in predicted octanol-water partition coefficient.

Lipophilicity XLogP3 Positional isomerism Drug-likeness Permeability

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Identity Mask Underlying Polarity Differences

Both the target compound and its positional isomer (CAS 1448130-19-5) share identical Hydrogen Bond Acceptor count (6), Hydrogen Bond Donor count (0), Rotatable Bond count (3), and Topological Polar Surface Area (TPSA = 101 Ų) [1][2]. Despite these identical global descriptors, the XLogP3 difference of 0.3 log units reveals that the spatial distribution of polarity differs meaningfully between the two isomers. When compared to the parent unsubstituted piperidine scaffold (4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine, CAS 1082855-57-9; MW = 219.25, C11H13N3O2), the target compound gains the thiophene-3-carbonyl group, which adds 110.15 Da in molecular weight and significantly alters both TPSA and HBA profile [3].

Polar surface area Hydrogen bonding Drug-likeness Oral bioavailability prediction

Class-Level Antifungal Potency: 1,3,4-Oxadiazole Carboxamide Derivatives with Furan/Thiophene Substitution Achieve Sub-mg/L EC50 Against Sclerotinia sclerotiorum

In a systematic SAR study of 30 novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives, Yang et al. (2021) demonstrated that compounds within this chemotype achieve potent in vitro antifungal activity against seven phytopathogenic fungi [1]. The most potent compound (4i) displayed an EC50 of 0.140 ± 0.034 mg/L against Sclerotinia sclerotiorum, which was superior to the commercial SDH inhibitor boscalid (EC50 = 0.645 ± 0.023 mg/L) [1]. In the SDH enzymatic inhibition assay, compound 4g showed an IC50 of 1.01 ± 0.21 μM, again outperforming boscalid (IC50 = 3.51 ± 2.02 μM) [1]. While the target compound (CAS 1210318-22-1) is a ketone-linked rather than carboxamide-linked derivative, the shared 5-(furan-2-yl)-1,3,4-oxadiazole and thiophene pharmacophoric elements place it within the same structure-activity landscape.

Antifungal Succinate dehydrogenase inhibitor SDH Crop protection Sclerotinia sclerotiorum

Patent-Class Precedent: 4-Oxadiazolyl-Piperidine Compounds as Opioid Receptor Modulators for Pain and Diarrhoea Indications

The Purdue Pharma patent family (JP4991746B2, US20090023770, WO2007061673) discloses 4-oxadiazolyl-piperidine compounds of generic formula (I) and (II) as opioid receptor modulators, demonstrating their utility in animal models of pain and diarrhoea [1]. The generic formula encompasses compounds where the oxadiazole 5-position is substituted with aryl or heteroaryl groups (including furan and thiophene) and the piperidine nitrogen is functionalized with various acyl, alkyl, or carbamoyl groups [1]. The target compound (CAS 1210318-22-1), featuring furan-2-yl at the oxadiazole 5-position and thiophene-3-carbonyl at the piperidine nitrogen, falls within the structural scope of this patent class. The patent establishes that compounds in this series stimulate opioid receptor function in cellular assays, providing a defined biological framework for evaluating analogs [1].

Opioid receptor Pain Diarrhoea 4-Oxadiazolyl-piperidine Drug discovery

Recommended Application Scenarios for 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine (CAS 1210318-22-1)


Physicochemical Property-Based Lead Optimization: Differentiated XLogP3 Profile for Permeability-Solubility Triage

The target compound's XLogP3 of 1.9, which is 0.3 log units lower than its positional isomer CAS 1448130-19-5 [1][2], makes it a preferred choice for medicinal chemistry programs that prioritize compounds in the optimal drug-like lipophilicity range (XLogP3 1–3). The identical TPSA (101 Ų) yet different XLogP3 between these isomers [1][2] provides a clean comparative pair for studying how spatial heterocycle arrangement affects passive permeability in Caco-2 or PAMPA assays, without the confounding influence of differing hydrogen bond donor/acceptor counts.

Antifungal SDH Inhibitor Discovery: Structurally Distinct Piperidine-Linked Scaffold for Resistance Management

Given the demonstrated sub-mg/L EC50 potency of closely related thiophene/furan-1,3,4-oxadiazole carboxamides against Sclerotinia sclerotiorum (EC50 = 0.140 mg/L, surpassing boscalid at 0.645 mg/L) [3], the target compound offers a piperidine-ketone linker topology that is structurally distinct from the carboxamide class. This topological differentiation is valuable for fungicide resistance management programs that seek SDH inhibitors capable of binding to the SDH ubiquinone-binding site via an alternative binding mode, potentially circumventing mutations that confer resistance to commercial carboxamide SDHIs [3].

Opioid Receptor Pharmacology Tool Compound: Scaffold for Exploring Heterocycle SAR Within Validated 4-Oxadiazolyl-Piperidine Chemotype

The Purdue Pharma patent class (JP4991746B2) establishes that 4-oxadiazolyl-piperidine compounds with heteroaryl substituents similar to those present in the target compound demonstrate functional opioid receptor activity [4]. The specific furan-2-yl (oxadiazole 5-position) and thiophene-3-carbonyl (piperidine N-position) substitution pattern of CAS 1210318-22-1 represents a particular combination that can be evaluated in opioid receptor binding and functional assays (μ, δ, κ, ORL-1) to map the SAR landscape around the piperidine N-acyl substituent and the oxadiazole 5-heteroaryl group [4].

Chemical Biology Probe Development: Multi-Heterocycle Scaffold with Zero H-Bond Donors for Target Identification Studies

With zero hydrogen bond donors and six hydrogen bond acceptors [1], the target compound occupies a distinct region of physicochemical space compared to more polar oxadiazole-piperidine analogs. This property profile—combined with moderate lipophilicity (XLogP3 = 1.9) and low rotatable bond count (3) [1]—makes it suitable for chemical biology probe development where target engagement requires cellular permeability without excessive promiscuity. The presence of both furan and thiophene rings provides spectroscopic handles (UV absorbance, distinctive NMR signatures) that facilitate probe tracking in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments.

Quote Request

Request a Quote for 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.